molecular formula C13H14ClN3O B1425601 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1182447-14-8

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1425601
CAS No.: 1182447-14-8
M. Wt: 263.72 g/mol
InChI Key: ZTUOEBCSFVHMCP-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 1182447-14-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The oxadiazole moiety is known to enhance the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Cytotoxicity :
    • In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
      • IC50 values against MCF-7 (breast adenocarcinoma) were reported to be in the micromolar range.
      • Comparative studies indicated that it has greater cytotoxicity than standard chemotherapeutic agents such as doxorubicin .
  • Apoptosis Induction :
    • Flow cytometry analysis revealed that this compound acts as a potent inducer of apoptosis in cancer cell lines such as MDA-MB-231 and MEL-8 through the activation of p53 and caspase pathways .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on various enzymes linked to cancer progression. Notably, it has shown selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Study 1: Anticancer Activity

A study conducted on various oxadiazole derivatives indicated that this compound demonstrated superior anticancer activity compared to other derivatives. The research utilized a panel of cancer cell lines including CEM-13 (T acute lymphoblastic leukemia) and U937 (acute monocytic leukemia), showcasing its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that the compound significantly increased the expression levels of apoptotic markers such as p53 and reduced cell viability in a dose-dependent manner. Western blot analysis confirmed the cleavage of caspase-3, indicating the initiation of apoptotic pathways .

Data Summary Table

Biological Activity Cell Line IC50 Value (µM) Mechanism
CytotoxicityMCF-7~0.65Apoptosis induction
CytotoxicityMDA-MB-231~2.41Apoptosis induction
Enzyme InhibitionhCA IX89 pMEnzyme inhibition
Enzyme InhibitionhCA II0.75 nMEnzyme inhibition

Properties

IUPAC Name

4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-5-6-11(15)10(7-9)13-16-12(17-18-13)8-3-1-2-4-8/h5-8H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUOEBCSFVHMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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